
Benzyl 3-fluoro-4-oxoazocane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 3-fluoro-4-oxoazocane-1-carboxylate is a synthetic organic compound that belongs to the class of azocanes Azocanes are heterocyclic compounds containing a nitrogen atom within an eight-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-fluoro-4-oxoazocane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with a fluorinated ketone in the presence of a base to form the azocane ring. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and flow rates, thereby optimizing the production process.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 3-fluoro-4-oxoazocane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Benzyl 3-fluoro-4-oxoazocane-1-carboxylate has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Benzyl 3-fluoro-4-oxoazocane-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom and carbonyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl 4-oxoazepane-1-carboxylate: Similar structure but lacks the fluorine atom.
Benzyl 4-fluoro-2-oxo-1,3-oxazolidin-3-yl phenyl piperazinecarboxylate: Contains a different heterocyclic ring and additional functional groups.
Thiazoles: Another class of heterocyclic compounds with diverse biological activities.
Uniqueness
Benzyl 3-fluoro-4-oxoazocane-1-carboxylate is unique due to the presence of both a fluorine atom and a carbonyl group within the azocane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C15H18FNO3 |
|---|---|
Peso molecular |
279.31 g/mol |
Nombre IUPAC |
benzyl 3-fluoro-4-oxoazocane-1-carboxylate |
InChI |
InChI=1S/C15H18FNO3/c16-13-10-17(9-5-4-8-14(13)18)15(19)20-11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2 |
Clave InChI |
IDMSSAJWZLCOMC-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC(C(=O)C1)F)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine](/img/structure/B15277892.png)
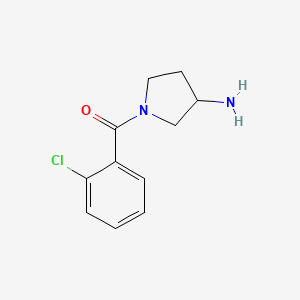


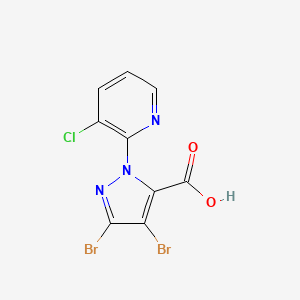
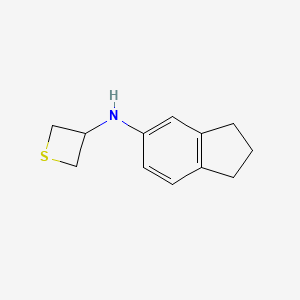


![2-Chloro-7-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B15277955.png)
![(R)-1-(6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-yl)ethan-1-amine](/img/structure/B15277957.png)
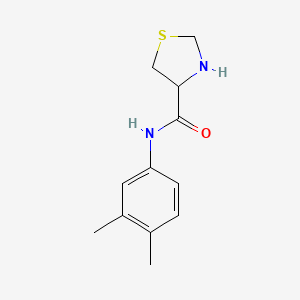
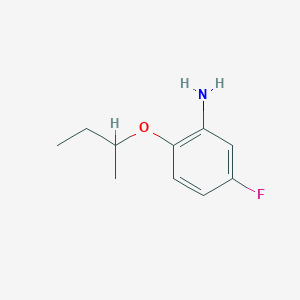
![2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetic acid](/img/structure/B15277975.png)
